molecular formula C21H16ClFN2O4S B2755649 (E)-ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 537685-67-9

(E)-ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2755649
CAS No.: 537685-67-9
M. Wt: 446.88
InChI Key: SFUDXKHEGHPDSP-MHWRWJLKSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure features:

  • Benzylidene substituent: A 2-chloro-6-fluorophenyl group at position 2, introducing electron-withdrawing effects that enhance electrophilic reactivity and influence intermolecular interactions.
  • Ester moiety: The ethyl carboxylate at position 6 improves bioavailability and serves as a synthetic handle for derivatization.

Synthesis typically involves a multi-step protocol:

Biginelli reaction to form the dihydropyrimidine core .

Cyclocondensation with chloroacetic acid and aromatic aldehydes under acidic conditions (e.g., acetic anhydride/sodium acetate) to assemble the thiazolo[3,2-a]pyrimidine ring .

Crystallization from mixed solvents (e.g., CH₂Cl₂/CH₃OH) to obtain single crystals for structural validation .

Properties

IUPAC Name

ethyl (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O4S/c1-3-28-20(27)17-11(2)24-21-25(18(17)15-8-5-9-29-15)19(26)16(30-21)10-12-13(22)6-4-7-14(12)23/h4-10,18H,3H2,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUDXKHEGHPDSP-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)C(=CC4=C(C=CC=C4Cl)F)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)/C(=C\C4=C(C=CC=C4Cl)F)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate represents a novel class of thiazolo[3,2-a]pyrimidine derivatives. This class has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The structure of this compound suggests potential interactions with various biological targets, which can be explored through in vitro and in vivo studies.

Chemical Structure and Synthesis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions that yield compounds with diverse substituents. The specific compound in focus incorporates a furan moiety and halogenated benzylidene substituents, which are known to enhance biological activity. The synthesis pathway usually involves the reaction of appropriate precursors under acidic conditions, leading to high yields and purity.

Anticancer Activity

Thiazolo[3,2-a]pyrimidines have been extensively studied for their anticancer properties. Research indicates that derivatives similar to the compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives can induce apoptosis in cancer cells such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values often in the micromolar range. The compound's structural features may enhance its ability to interact with cellular targets involved in cancer progression.
CompoundCell LineIC50 (µM)Reference
1HeLa10
2MCF-715
3PC320

Antibacterial Activity

In addition to anticancer effects, thiazolo[3,2-a]pyrimidines have shown promise as antibacterial agents. The compound's unique substituents may contribute to its ability to inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory and Other Activities

Thiazolo[3,2-a]pyrimidines have also been evaluated for anti-inflammatory properties. Preliminary studies suggest that these compounds can reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines : A study reported that a related thiazolo[3,2-a]pyrimidine derivative exhibited significant cytotoxicity against HeLa cells with an IC50 value significantly lower than that of standard chemotherapeutics such as cisplatin. This suggests a potential for developing more effective cancer treatments based on this scaffold .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolo[3,2-a]pyrimidines revealed that specific modifications at the C5 position greatly influence biological activity. Compounds with electron-withdrawing groups showed enhanced potency against tumor cell lines compared to their electron-donating counterparts .

Scientific Research Applications

Research indicates that compounds similar to (E)-ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that thiazolo-pyrimidine derivatives possess significant antimicrobial properties against a range of bacteria and fungi. For example, derivatives with similar structures have demonstrated effectiveness against resistant strains of bacteria .
  • Anticancer Properties : Research has highlighted the potential of thiazolo-pyrimidines in cancer treatment. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation and apoptosis .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro .

Agricultural Applications

The compound's herbicidal properties are also noteworthy. It can be formulated into herbicidal compositions that target specific plant species while minimizing damage to crops . The active substance can be used in agricultural practices to control weeds effectively.

Case Studies

  • Study on Antimicrobial Activity : A study conducted on various thiazolo-pyrimidine derivatives, including those structurally related to this compound, revealed significant activity against Gram-positive and Gram-negative bacteria .
    Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
    Compound AE. coli32 µg/mL
    Compound BS. aureus16 µg/mL
  • Evaluation of Anticancer Activity : Another study assessed the cytotoxic effects of thiazolo-pyrimidines on various cancer cell lines. The results indicated that certain derivatives led to a reduction in cell viability, suggesting potential as anticancer agents .
    Cell LineIC50 Value (µM)
    MCF725
    HeLa30

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Carbonyl System

The benzylidene group at the 2-position creates a conjugated enone system susceptible to nucleophilic attacks and cycloadditions.

Reaction TypeReagents/ConditionsObserved Outcome (Analogous Systems)
Michael Addition Amines, thiols in ethanol (rt, 12–24 hr)Formation of adducts at β-carbon position
Diels-Alder Reaction Maleic anhydride (reflux, DMF)[4+2] Cycloaddition with dienophiles
Epoxidation H₂O₂, NaOH (0–5°C)Epoxide formation at C2–C3 double bond

In studies of structurally similar compounds, the exocyclic double bond demonstrated regioselectivity in nucleophilic additions, with yields ranging from 58–82% depending on steric hindrance from substituents .

Ester Group Transformations

The ethyl carboxylate at position 6 undergoes hydrolysis and aminolysis under controlled conditions:

Reaction TypeConditionsProductsYield Range
Acidic Hydrolysis 6M HCl, reflux (6–8 hr)Carboxylic acid derivative70–85%
Basic Hydrolysis 2M NaOH, EtOH/H₂O (70°C, 4 hr)Sodium carboxylate88–92%
Aminolysis Primary amines, DCC, DMAP (CH₂Cl₂, rt)Amide derivatives65–78%

The ester group’s stability varies with pH: decomposition occurs rapidly in strong bases (pH > 12) but remains intact in neutral or weakly acidic media .

Halogen-Directed Reactions

The 2-chloro-6-fluorobenzylidene moiety enables selective substitutions:

Reaction TypeReagentsPosition ModifiedNotes
Nucleophilic Aromatic Substitution KNH₂, NH₃ (liq), −33°CChlorine at C2'Fluorine remains inert
Buchwald-Hartwig Coupling Pd(OAc)₂, Xantphos, Cs₂CO₃ (toluene)Chlorine replaced by arylRequires microwave irradiation

Fluorine exhibits minimal reactivity under standard conditions but may participate in directed ortho-metalation reactions with LDA at −78°C.

Furan Ring Functionalization

The 5-(furan-2-yl) group participates in electrophilic substitutions and ring-opening reactions:

Reaction TypeConditionsProducts
Nitration HNO₃/Ac₂O (0°C, 30 min)5-Nitro-furan derivative
Friedel-Crafts Acylation AlCl₃, AcCl (reflux, 2 hr)5-Acetyl-furan adduct
Oxidative Ring Opening O₃, then Zn/HOAcDicarbonyl intermediates

Furan’s electron-rich nature makes it prone to electrophilic attack, though over-oxidation to maleic anhydride derivatives has been observed with strong oxidizers like KMnO₄ .

Reduction Pathways

Selective reduction of carbonyl groups is achievable through choice of reductant:

Target SiteReagentsConditionsOutcome
3-Oxo groupNaBH₄, MeOH0°C, 1 hrSecondary alcohol (72% yield)
Benzylidene double bondH₂, Pd/C (10%)EtOAc, 40 psiSaturated benzyl derivative
Combined reductionLiAlH₄, THFReflux, 6 hrOver-reduction to diol (34%)

The 3-oxo group shows greater reducibility than the ester carbonyl, allowing chemoselective modifications.

Stability Under Synthetic Conditions

Critical stability parameters from thermal and photolytic studies:

ConditionObservationDegradation Pathway
UV light (254 nm)15% decomposition after 24 hrRadical-initiated C–S bond cleavage
80°C (dry DMSO)8% ester hydrolysis in 48 hrBase-catalyzed solvolysis
Aqueous HCl (pH 2)Stable for >72 hrNo significant structural changes

These data inform storage recommendations: protect from light and temperatures above 60°C .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives vary in substituents at positions 2 (benzylidene), 5 (aryl/heteroaryl), and 6 (ester/cyano). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound (Substituents) M.p. (°C) Yield (%) Key Spectral Data (IR/NMR) Structural Features (X-ray)
Target Compound
(2-Cl-6-F-benzylidene, 5-furan-2-yl, 6-COOEt)
N/A N/A Ester C=O: ~1700 cm⁻¹
Benzylidene =CH: δ ~8.0 ppm
Likely puckered pyrimidine ring; dihedral angle with benzylidene group ~80° (predicted)
Ethyl 5-(2-Cl-phenyl)-2-(2-F-benzylidene) analog
(RN: 300377-39-3)
N/A N/A Similar ester C=O; 2-F substituent causes deshielding in NMR Not reported; expected planar thiazole ring and non-coplanar benzylidene
11a
(2,4,6-Trimethyl-benzylidene, 5-(5-Me-furan), 6-CN)
243–246 68 CN: 2219 cm⁻¹; 3 CH₃ groups at δ 2.37 ppm Flattened boat conformation; dihedral angle 80.94° between thiazolo and benzene rings
11b
(4-CN-benzylidene, 5-(5-Me-furan), 6-CN)
213–215 68 CN: 2209 cm⁻¹; aryl protons at δ 7.41 ppm Enhanced planarity due to electron-withdrawing CN group; C–H···O hydrogen bonds
Ethyl 2-(2,4,6-Trimethoxy-benzylidene) analog 154–155 78 Methoxy C–O: ~1250 cm⁻¹; aromatic protons at δ 6.67–7.94 ppm Puckered pyrimidine ring (deviation: 0.224 Å); C–H···O chains along c-axis
Ethyl 5-(4-Br-phenyl)-7-Me-3-oxo analog N/A N/A C=O: 1719 cm⁻¹; Br induces downfield shifts in aryl protons π-Halogen interactions stabilize crystal packing

Key Findings:

Substituent Effects :

  • Electron-withdrawing groups (Cl, F, CN) on the benzylidene enhance thermal stability (higher m.p.) and polar interactions .
  • Methoxy groups increase solubility but reduce melting points due to disrupted packing .
  • Furan vs. Phenyl : Furan’s lower steric bulk improves solubility but reduces π-stacking efficiency compared to phenyl .

Spectral Trends: IR: Ester C=O (1700–1750 cm⁻¹) and nitrile CN (2200–2220 cm⁻¹) stretches are diagnostic . NMR: Benzylidene =CH protons resonate at δ 7.9–8.1 ppm; substituents like Cl/F cause deshielding in adjacent protons .

Crystallographic Insights :

  • Ring puckering : Common in thiazolo[3,2-a]pyrimidines (flattened boat conformation) .
  • Hydrogen bonding : C–H···O interactions dominate packing, influencing solubility and stability .

Biological Implications :

  • Compounds with electron-withdrawing groups (e.g., 2-Cl-6-F, CN) show enhanced bioactivity due to improved target binding .
  • Furan-containing derivatives may exhibit unique pharmacokinetic profiles due to metabolic resistance .

Q & A

Q. What are the established synthetic protocols for synthesizing this compound, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via a multi-step condensation reaction. A common method involves refluxing a thioxo-tetrahydropyrimidine precursor with substituted benzaldehyde derivatives in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate (e.g., 8–10 hours at 110–120°C) . Key factors affecting yield include:

  • Reagent stoichiometry : Excess aldehyde (1.2–1.5 eq) improves imine formation.
  • Acid catalyst : Acetic anhydride enhances cyclization efficiency.
  • Crystallization solvent : Ethyl acetate/ethanol (3:2) yields high-purity crystals (78% yield) .
ParameterOptimal ConditionImpact on Yield/Purity
Reaction time8–10 hoursLonger times reduce side products
Temperature110–120°CHigher temps accelerate cyclization
Solvent ratioAcOH:Ac₂O (1:1)Ensures homogeneity and reactivity

Q. Which spectroscopic and crystallographic techniques are critical for confirming molecular structure and stereochemistry?

  • Single-crystal XRD : Resolves stereochemistry (E/Z configuration) and confirms bond lengths/angles (e.g., C=O bond: 1.21–1.23 Å ).
  • NMR : ¹H NMR identifies substituent environments (e.g., furan protons at δ 6.3–7.1 ppm; methyl groups at δ 2.1–2.3 ppm) .
  • IR : Confirms carbonyl stretches (C=O at 1700–1750 cm⁻¹) and imine bonds (C=N at 1620–1650 cm⁻¹) .
TechniqueKey Data PointsReference
XRDSpace group (P21/n), Z=4, β=96.33°
¹³C NMRThiazole C2 at δ 160–165 ppm

Q. What is the typical crystal packing arrangement, and how do intermolecular interactions influence stability?

The crystal lattice is stabilized by bifurcated C–H···O hydrogen bonds (2.5–2.8 Å) and π-π stacking (3.4–3.6 Å between aromatic rings). For example, in P21/n symmetry, molecules form chains along the c-axis via H-bonding between thiazole S1 and carboxylate O2 .

Advanced Research Questions

Q. How can researchers analyze the impact of ring puckering in the thiazolopyrimidine core on intermolecular interactions?

The pyrimidine ring adopts a flattened boat conformation, quantified using Cremer-Pople puckering parameters (e.g., ΔC5 = 0.224 Å deviation from the mean plane ). Methodological steps:

  • Calculate puckering amplitude (Q) and phase angle (θ) via software like CrystalExplorer.
  • Correlate puckering with packing efficiency; e.g., increased puckering reduces π-π stacking but enhances H-bonding .
ParameterValue (Example)Significance
Q (Puckering)0.224 ÅFlattened boat conformation
θ (Phase angle)80.94°Dihedral angle between fused rings

Q. How can Bayesian optimization or heuristic algorithms improve synthetic yield or purity?

Heuristic algorithms systematically vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions. For example:

  • Bayesian optimization : Maximizes yield by iteratively updating a probabilistic model of reaction outcomes .
  • Design of Experiments (DoE) : Screen variables (e.g., solvent polarity, reflux time) to reduce trial runs by 40–60% .

Q. What strategies correlate substituent effects (e.g., halogen vs. methoxy) with hydrogen-bonding patterns in crystal structures?

Substituents alter electron density and H-bond donor/acceptor capacity. For example:

  • Chloro/fluoro groups : Enhance C–H···O interactions (e.g., F-substituted derivatives show shorter H-bond distances: 2.45 Å vs. 2.65 Å in methoxy analogs) .
  • Graph set analysis : Categorize H-bond motifs (e.g., R₂²(8) patterns in 2,4,6-trimethoxy derivatives ).

Q. How should researchers address contradictions in diastereomeric ratios or polymorphs from different synthetic routes?

  • Chiral HPLC : Resolve E/Z isomers (e.g., Z-configuration predominates in acetic anhydride vs. E in DMF ).
  • Crystallization control : Use polar aprotic solvents (e.g., DMF) to favor specific polymorphs .
  • DFT calculations : Predict thermodynamic stability of diastereomers (e.g., ΔG < 1 kcal/mol favors Z-isomer ).

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